molecular formula C14H23N3O5S B7043429 4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid

4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid

Cat. No.: B7043429
M. Wt: 345.42 g/mol
InChI Key: FBGTZCZZLGVDCB-UHFFFAOYSA-N
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Description

4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules, such as:

Uniqueness

What sets 4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S/c1-9(2)7-17-11(4)13(10(3)15-17)23(20,21)16-5-6-22-12(8-16)14(18)19/h9,12H,5-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGTZCZZLGVDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)N2CCOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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